N-(N-acetyl-L-methionyl)-dopamine
Description
Properties
CAS No. |
122570-36-9 |
|---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18)/t12-/m0/s1 |
InChI Key |
QCDZESBHHYRZDC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modifications of N N Acetyl L Methionyl Dopamine
Chemical Synthesis Methodologies
The creation of N-(N-acetyl-L-methionyl)-dopamine involves the formation of a stable amide bond between the carboxylic acid of N-acetyl-L-methionine and the primary amine of dopamine (B1211576). A critical aspect of this synthesis is the protection of the reactive catechol hydroxyl groups of dopamine to prevent unwanted side reactions.
Established Laboratory Synthesis Protocols for this compound
While a specific, universally established protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on well-established principles of organic chemistry, particularly peptide coupling and protecting group strategies. The synthesis can be logically divided into three key stages: protection of dopamine, amide coupling, and deprotection.
Step 1: Protection of the Dopamine Catechol
Dopamine is susceptible to oxidation, especially under basic conditions, which can lead to the formation of dopamine quinone and subsequent polymerization or undesired side reactions. nih.gov Therefore, the protection of the catechol hydroxyl groups is a prerequisite for a clean amide coupling reaction. Acetonide protection is a suitable strategy due to the relative ease of both introduction and removal. nih.govgoogle.com
The reaction involves treating dopamine hydrochloride with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), in an anhydrous solvent like toluene. To prevent the undesired Pictet-Spengler isoquinoline (B145761) formation, the amino group of dopamine can be transiently protected, for instance, as a trifluoroacetyl (TFA) derivative. nih.gov
Step 2: Amide Coupling Reaction
With the catechol of dopamine protected, the next step is the formation of the amide bond with N-acetyl-L-methionine. This is typically achieved using a peptide coupling agent. Several efficient reagents are available for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. researchgate.netrsc.org Alternatively, uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) offer high yields and are widely used in amide bond synthesis. researchgate.net
The reaction would involve dissolving N-acetyl-L-methionine and the protected dopamine in an appropriate anhydrous solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and any necessary additives are then added, and the reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection of the Catechol
The final step is the removal of the acetonide protecting group to yield the target compound, this compound. Acetonide groups are labile to acidic conditions. nih.govwikipedia.org Treatment with a mild acid, such as aqueous acetic acid or trifluoroacetic acid (TFA) in a suitable solvent, will cleave the acetonide, regenerating the catechol hydroxyl groups. The final product would then be purified using standard techniques like column chromatography or recrystallization.
A summary of a plausible synthetic protocol is presented in Table 1.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection | Dopamine hydrochloride, Trifluoroacetic anhydride, 2,2-dimethoxypropane, p-toluenesulfonic acid, Toluene, Reflux | To protect the reactive catechol hydroxyls of dopamine as an acetonide to prevent side reactions. |
| 2 | Amide Coupling | N-acetyl-L-methionine, Acetonide-protected dopamine, HATU, DIPEA, Anhydrous DMF, Room Temperature | To form the amide bond between the two precursor molecules. |
| 3 | Deprotection | Trifluoroacetic acid, Dichloromethane, Room Temperature | To remove the acetonide protecting group and yield the final product. |
Optimization and Scale-up Considerations in Synthetic Pathways
Transitioning a laboratory-scale synthesis to a larger, industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and reproducibility. researchgate.netacs.org
Reagent Selection and Stoichiometry: For large-scale amide couplings, the choice of coupling reagent is critical. While highly effective, reagents like HATU can be expensive. acs.org More cost-effective alternatives like EDC or DCC might be considered, although DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove on a large scale. rsc.org Optimizing the stoichiometry of the reactants and coupling agents is crucial to maximize yield and minimize waste.
Solvent Choice and Reaction Concentration: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of work-up. Solvents used on a large scale should be readily available, have a low environmental impact, and be easily recoverable. acs.org Running reactions at higher concentrations is generally preferred for scale-up as it improves reactor throughput, but this must be balanced against potential issues with solubility, viscosity, and heat transfer.
Work-up and Purification: Large-scale work-up procedures need to be simplified. Liquid-liquid extractions should be designed to minimize emulsion formation. Purification by column chromatography is often not feasible for large quantities. Crystallization is a preferred method for final product purification on a large scale due to its efficiency and cost-effectiveness. Developing a robust crystallization process is a key aspect of scale-up.
Process Safety: A thorough safety assessment of the entire process is mandatory. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions, especially during the coupling and deprotection steps.
Design and Synthesis of this compound Analogs
The modular nature of this compound allows for systematic structural modifications to explore structure-activity relationships and improve its pharmacological profile.
Rational Design Principles for Modifying the N-Acetyl-L-Methionyl Moiety
The N-acetyl-L-methionyl portion of the molecule offers several avenues for modification. The rational design of analogs can be guided by principles of isosteric replacement and the introduction of different functionalities to alter properties like lipophilicity, metabolic stability, and target interaction. nih.govnih.gov
Modification of the N-acetyl group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, butyryl) to modulate lipophilicity. Alternatively, it could be substituted with groups that introduce specific properties, such as a fluorescent tag for imaging studies.
Side Chain Modification: The methylthioethyl side chain of methionine can be modified. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would increase polarity. The length of the alkyl chain could also be varied.
Strategies for Derivatization of the Dopamine Core Structure
The dopamine core provides a rich scaffold for derivatization, with the catechol and the ethylamine (B1201723) chain being the primary sites for modification. researchgate.netnih.gov
Catechol Modifications: While the free catechol is often important for biological activity, its modification can lead to prodrugs with altered properties. The hydroxyl groups can be mono- or di-methylated to improve metabolic stability against catechol-O-methyltransferase (COMT). They can also be converted to esters or carbonates, which can be designed to be cleaved in vivo to release the active dopamine moiety.
Ethylamine Chain Modifications: The ethylamine linker can be lengthened or shortened, or branched with alkyl groups. These modifications would alter the spatial relationship between the amino acid and the catechol ring, which could impact receptor binding.
Aromatic Ring Substitution: Introduction of substituents on the aromatic ring of dopamine, such as fluorine or chlorine, can influence its electronic properties and metabolic stability.
Novel Conjugation Approaches for Enhanced Biological Targeting
To improve the delivery of this compound to specific tissues or cells, it can be conjugated to larger molecules or targeting moieties. pharmiweb.comnih.govrootsanalysis.com
Polymer Conjugation: Conjugation to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can increase the molecule's half-life in circulation and reduce immunogenicity. This is a common strategy to improve the pharmacokinetic profile of small molecules.
Peptide and Antibody Conjugation: For targeted delivery, the molecule can be conjugated to peptides or antibodies that recognize specific cell surface receptors. biosyn.com This approach is widely used in the development of targeted cancer therapies and could be adapted for other diseases. The conjugation can be achieved through various chemical ligation strategies, such as "click chemistry" or using bifunctional linkers that react with a functional group on the analog (e.g., a free amine or a thiol). nih.gov
Nanoparticle-based Delivery: The molecule could be encapsulated within or conjugated to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. This can protect the molecule from degradation and allow for controlled release at the target site.
The table below summarizes some potential analog designs and their rationale.
| Moiety | Modification | Rationale |
| N-Acetyl-L-Methionyl | Replace N-acetyl with N-propionyl | Increase lipophilicity |
| Replace L-methionine with L-leucine | Increase lipophilicity and metabolic stability | |
| Oxidize methionine to methionine sulfoxide | Increase polarity | |
| Dopamine Core | O-methylation of one catechol hydroxyl | Improve metabolic stability against COMT |
| Introduction of a fluorine atom on the aromatic ring | Modulate electronic properties and metabolic stability | |
| Conjugation | Conjugation to PEG | Increase circulatory half-life |
| Conjugation to a cell-penetrating peptide | Enhance intracellular delivery |
Metabolic Fate and Biotransformation Pathways of N N Acetyl L Methionyl Dopamine
Biotransformation from Precursor Compounds
N-(N-acetyl-L-methionyl)-dopamine is not administered directly but is formed in the body as a metabolite of the dopamine (B1211576) prodrug docarpamine (B1201504). The biotransformation of docarpamine is a multi-step enzymatic process designed to release the active therapeutic agent, dopamine, in a controlled manner.
Enzymatic Hydrolysis of Esterified Dopamine Prodrugs (e.g., Docarpamine)
Docarpamine, chemically known as N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine, is designed to bypass the extensive first-pass metabolism that native dopamine undergoes. The initial and critical step in its activation is the enzymatic hydrolysis of its catechol ester groups. This process is primarily carried out by esterases present in the gastrointestinal tract and the liver. nih.govmdpi.com The hydrolysis of these ethoxycarbonyl groups from the dopamine moiety is a prerequisite for the subsequent enzymatic actions that lead to the release of dopamine.
Following the removal of the ester groups, the resulting intermediate undergoes further enzymatic cleavage. The amide bond linking the N-acetyl-L-methionyl group to dopamine is hydrolyzed by γ-glutamyltransferase, an enzyme found in the kidney and liver. nih.gov This enzymatic action liberates dopamine, allowing it to exert its pharmacological effects. The N-substitution in the docarpamine molecule serves a protective role, shielding the dopamine from premature degradation by monoamine oxidase (MAO), thereby enhancing its oral bioavailability. nih.gov
Identification and Characterization of Intermediate Metabolites
The sequential enzymatic hydrolysis of docarpamine results in the formation of distinct intermediate metabolites. One of the key intermediates identified is dideethoxycarbonyldocarpamine (DECD), which is formed after the hydrolysis of the two ethoxycarbonyl ester groups from the catechol moiety of docarpamine. nih.gov This intermediate still contains the N-(N-acetyl-L-methionyl) side chain attached to the dopamine.
Subsequent to the formation of DECD, the cleavage of the amide bond by γ-glutamyltransferase yields this compound as another transient intermediate before the final release of dopamine. Studies analyzing the urinary and biliary metabolites of docarpamine in rats and dogs have identified several key compounds, providing insight into the metabolic cascade. frontiersin.org
| Precursor/Metabolite | Description | Key Enzymes Involved |
| Docarpamine | Prodrug of dopamine. | Esterases, γ-glutamyltransferase |
| Dideethoxycarbonyldocarpamine (DECD) | Intermediate metabolite formed by the hydrolysis of the ethoxycarbonyl groups of docarpamine. | Esterases |
| This compound | Intermediate metabolite formed after the action of esterases and before the final release of dopamine. | γ-glutamyltransferase |
| Dopamine | The active drug released from the prodrug. | - |
| Homovanillic acid (HVA) | A major downstream metabolite of dopamine. | Catechol-O-methyltransferase (COMT), Monoamine oxidase (MAO) |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Another major downstream metabolite of dopamine. | Monoamine oxidase (MAO) |
Metabolic Stability and Degradation in Biological Systems
The therapeutic efficacy of a prodrug system like docarpamine is highly dependent on the metabolic stability of its intermediates. The stability of this compound influences the rate and extent of dopamine release.
Stability of this compound in Plasma and Tissue Homogenates
Direct studies on the stability of isolated this compound in plasma and tissue homogenates are not extensively documented in the available literature. However, the rapid conversion of docarpamine to dopamine in vivo suggests that this compound is a relatively transient species. Studies in rats have shown that the conversion rates of docarpamine to dopamine are highest in the liver, followed by the small intestine and then blood, indicating that the enzymatic machinery for its degradation is most active in these tissues. mdpi.com The N-acetylation of the methionine residue may confer some degree of stability against non-specific peptidases. Research on other N-acylated amino acids suggests that N-acetylation can extend the half-life of peptides, which may be a relevant factor for this intermediate.
Investigation of Potential Metabolic Pathways and Enzymes Affecting the Compound Itself
The primary metabolic pathway for this compound involves the cleavage of the amide bond to release dopamine, a reaction catalyzed by γ-glutamyltransferase. nih.gov Once dopamine is released, it enters its well-established metabolic pathways.
Beyond the primary cleavage, the N-(N-acetyl-L-methionyl) moiety itself is subject to further metabolism. The N-acetyl-L-methionine that is released would likely be deacetylated by aminoacylases to yield L-methionine and acetate. Studies have shown that L-methionine derived from N-acetyl-L-methionine is metabolically equivalent to free L-methionine. nih.gov
The dopamine portion of the molecule, even before cleavage, could potentially be a substrate for enzymes that metabolize catecholamines. For instance, studies on other N-acylated dopamines, such as N-oleoyl-dopamine, have shown that they can be O-methylated by catechol-O-methyltransferase (COMT). nih.gov This suggests that this compound could also be a substrate for COMT, leading to the formation of a methylated derivative.
| Potential Metabolic Reaction | Enzyme(s) | Resulting Product(s) |
| Amide bond hydrolysis | γ-glutamyltransferase | Dopamine + N-acetyl-L-methionine |
| Deacetylation of N-acetyl-L-methionine | Aminoacylases | L-methionine + Acetate |
| O-methylation of the catechol ring | Catechol-O-methyltransferase (COMT) | N-(N-acetyl-L-methionyl)-3-O-methyldopamine |
Comparative Metabolism with Native Dopamine and Related Catecholamines
The metabolism of this compound is intrinsically linked to that of native dopamine. The prodrug design aims to protect dopamine from premature metabolism, and this is achieved by the N-substitution which prevents degradation by MAO. nih.gov
Once dopamine is liberated from this compound, its metabolism follows the same pathways as endogenous or exogenously administered dopamine. The main enzymes involved in dopamine catabolism are MAO and COMT, leading to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Studies comparing the urinary metabolites after oral administration of docarpamine versus dopamine in dogs showed that the concentrations of dopamine conjugates and DOPAC were higher after dopamine administration, indicating that the prodrug form effectively suppresses the first-pass metabolism of dopamine. mdpi.comfrontiersin.org
In rats, the major urinary metabolites after docarpamine administration were dopamine and HVA, followed by DOPAC. frontiersin.org This profile is similar to that of native dopamine, although the relative proportions may differ due to the altered absorption and initial distribution of the prodrug. The presence of the N-acetyl-L-methionyl group in the intermediate likely influences its interaction with metabolic enzymes, leading to a different metabolic profile compared to dopamine itself until the final cleavage occurs.
Excretion Pathways and Metabolite Profiling of this compound
The metabolic journey of this compound, a derivative of dopamine, culminates in its excretion from the body through various pathways, primarily via urine and bile. The excreted products consist of the original compound in its free form, as well as a range of metabolites and their conjugated forms. Detailed studies in animal models have provided significant insights into these processes.
Urinary and Biliary Excretion Patterns in Animal Models
Research on a closely related prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870), offers valuable information on the excretion patterns in rats and dogs. Following oral administration, the primary route of elimination for the metabolites of this compound is through the urine.
In rats administered with TA-870, the major urinary metabolites, in descending order of excretion amount, were dopamine (DA), homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and 3-hydroxyphenylacetic acid (3-HPAC). nih.gov Similarly, in dogs, the primary urinary metabolites were DA and HVA, followed by the de-ethoxycarbonylated form of the prodrug (DEC-TA-870) and DOPAC. nih.gov A notable difference between the two species was the significantly higher excretion of DOPAC in dogs compared to rats after the administration of dopamine itself. nih.gov
Biliary excretion also plays a role in the elimination of metabolites. Studies have shown that after intravenous administration of dopamine, a portion is excreted in the bile, mainly as conjugated forms of DA, HVA, and DOPAC. nih.gov It is plausible that this compound and its metabolites would follow a similar biliary excretion pattern.
The following table summarizes the major urinary metabolites observed in animal models after the administration of a dopamine prodrug closely related to this compound.
| Animal Model | Major Urinary Metabolites in Descending Order of Excretion |
|---|---|
| Rats | Dopamine > Homovanillic Acid (HVA) > 3,4-Dihydroxyphenylacetic Acid (DOPAC) > 3-Hydroxyphenylacetic Acid (3-HPAC) |
| Dogs | Dopamine > Homovanillic Acid (HVA) > De-ethoxycarbonylated TA-870 (DEC-TA-870) ≈ 3,4-Dihydroxyphenylacetic Acid (DOPAC) |
Identification of Terminal Metabolites and Conjugated Forms
The biotransformation of this compound is expected to yield several terminal metabolites, which are then often conjugated to facilitate their excretion. The metabolism of other N-acylated dopamine derivatives, such as N-oleoyl-dopamine (OLDA), has been shown to undergo O-methylation by catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of dopamine. nih.gov This suggests that a primary metabolic pathway for this compound would involve its conversion to O-methylated derivatives.
The principal terminal metabolites identified in studies of the dopamine prodrug TA-870 are consistent with the known metabolic pathways of dopamine. nih.gov These include:
Homovanillic acid (HVA): A major terminal metabolite of dopamine, formed through the sequential action of monoamine oxidase (MAO) and COMT.
3,4-Dihydroxyphenylacetic acid (DOPAC): An intermediate metabolite formed by the action of MAO on dopamine.
3-Hydroxyphenylacetic acid (3-HPAC): A novel metabolite of dopamine, potentially formed through the dehydroxylation of DOPAC or dopamine by intestinal microflora. nih.gov
Conjugation is a significant step in the elimination of these metabolites. In human urine and kidneys, N-acetyldopamine, a related compound, is found predominantly in its conjugated form. nih.gov The primary conjugation reactions for dopamine and its metabolites are glucuronidation and sulfation. These processes increase the water solubility of the metabolites, facilitating their renal and biliary excretion. It is therefore anticipated that the terminal metabolites of this compound, such as HVA and DOPAC, are largely excreted as glucuronide and sulfate (B86663) conjugates.
The table below lists the key terminal metabolites and their likely conjugated forms.
| Terminal Metabolite | Likely Conjugated Forms | Precursor/Metabolic Pathway |
|---|---|---|
| Homovanillic Acid (HVA) | Glucuronide and Sulfate Conjugates | O-methylation of DOPAC by COMT or oxidation of 3-methoxytyramine by MAO |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Glucuronide and Sulfate Conjugates | Oxidation of dopamine by MAO |
| 3-Hydroxyphenylacetic Acid (3-HPAC) | Glucuronide and Sulfate Conjugates | Dehydroxylation of DOPAC or dopamine |
Investigating Biological Activities and Mechanistic Underpinnings of N N Acetyl L Methionyl Dopamine
Modulation of Dopaminergic System Function
The presence of the dopamine (B1211576) moiety is the primary determinant of the compound's interaction with the dopaminergic system. Dopamine is a critical neurotransmitter in the brain, controlling functions such as motor activity, motivation, and reward. kegg.jp Its effects are mediated through a family of G protein-coupled receptors (GPCRs). nih.gov
The actions of dopamine are mediated by at least five receptor subtypes, which are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. kegg.jpnih.gov It is through these receptors that N-(N-acetyl-L-methionyl)-dopamine would likely exert its influence. The dopamine portion of the molecule is expected to bind to these receptors, initiating downstream signaling. The N-acetyl-L-methionyl side chain may modulate the binding affinity and selectivity for these receptor subtypes compared to dopamine alone.
Dopamine receptor activity can be further fine-tuned through the formation of receptor heteromers, where they interact with other GPCRs, such as adenosine or cannabinoid receptors, diversifying their signaling capabilities. nih.gov The presence of the N-acetyl-L-methionyl group could potentially influence these protein-protein interactions, leading to a unique pharmacological profile.
Dopamine receptors function as classic G protein-coupled receptors (GPCRs), where agonist binding initiates a conformational change that activates intracellular G proteins. youtube.com This activation triggers downstream signaling cascades that define the cellular response.
The two families of dopamine receptors are distinguished by their coupling to different G proteins and their subsequent effect on the enzyme adenylyl cyclase (AC). nih.gov
D1-like Receptors (D1, D5): These receptors couple to Gs/olf proteins. nih.govmdpi.com Activation of Gs stimulates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP). nih.govnih.gov Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, altering neuronal excitability and gene expression. mdpi.comresearchgate.net
D2-like Receptors (D2, D3, D4): These receptors couple to Gi/o proteins. nih.govmdpi.com Activation of Gi inhibits adenylyl cyclase, resulting in the suppression of cAMP production and PKA activity. kegg.jpnih.govmdpi.com
Therefore, the binding of this compound to these receptors would be expected to modulate these critical intracellular pathways. The specific effect—stimulation or inhibition of cAMP production—would depend on its relative affinity for D1-like versus D2-like receptors.
| Receptor Family | Subtypes | G Protein Coupling | Primary Effector | Second Messenger Effect |
|---|---|---|---|---|
| D1-like | D1, D5 | Gs/olf | Adenylyl Cyclase | ↑ cAMP Production |
| D2-like | D2, D3, D4 | Gi/o | Adenylyl Cyclase | ↓ cAMP Production |
The concentration of dopamine in the synaptic cleft is tightly regulated by release and reuptake mechanisms. The dopamine transporter (DAT) is a key protein that removes dopamine from the synapse by transporting it back into the presynaptic neuron. wikipedia.orgfrontiersin.org Drugs that act as dopamine reuptake inhibitors block the action of DAT, leading to increased extracellular dopamine levels and enhanced dopaminergic neurotransmission. wikipedia.org
This compound could influence this process in several ways. The dopamine moiety could interact with presynaptic D2-like autoreceptors, which function to inhibit further dopamine release as part of a negative feedback loop. kegg.jpnps.org.au Additionally, studies on the related compound N-acetylcysteine (NAC) have shown that it can increase dopamine release and protect against reductions in DAT density caused by neurotoxins. nih.govdiva-portal.orgnih.gov This suggests the N-acetylated amino acid portion of the molecule might also modulate dopamine homeostasis, potentially by influencing the redox state of the neuron which affects transporter function.
Antioxidant Mechanisms
The brain is highly susceptible to oxidative stress due to its high oxygen consumption, lipid-rich composition, and modest antioxidant defenses. nih.gov Oxidative stress has been implicated in the pathophysiology of several neurodegenerative disorders. The dual structure of this compound suggests it may counteract oxidative stress through both direct and indirect mechanisms.
The dopamine component of the molecule contains a catechol group, which is known to be an excellent antioxidant structure. nih.gov The ability of catecholamines to act as effective radical-trapping antioxidants is well-documented. acs.org This property is attributed to the O-H bonds of the catechol moiety. nih.govacs.org These bonds are significantly weaker than the N-H bonds in the dopamine structure, making them the preferential sites for donating a hydrogen atom to neutralize free radicals. nih.govacs.org This direct scavenging of reactive oxygen species (ROS) can protect cellular components like lipids and DNA from oxidative damage. nih.gov The presence of this catechol structure is considered crucial for the neuroprotective activity of many related compounds. nih.gov
Beyond direct scavenging, the N-acetyl-L-methionyl portion of the compound suggests an ability to bolster the cell's own antioxidant defenses. This mechanism is well-studied for the related compound N-acetylcysteine (NAC). NAC acts as a precursor for the amino acid L-cysteine. nih.gov Cysteine is the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in the brain. nih.govyoutube.com
Glutathione plays a critical role in cellular redox homeostasis by neutralizing ROS and serving as a cofactor for antioxidant enzymes. nih.govmdpi.com Depletion of GSH is considered one of the earliest markers of neurodegeneration. nih.gov By providing a source of cysteine, NAC effectively replenishes intracellular GSH stores, thereby enhancing the cell's capacity to handle oxidative stress. nih.govnih.govresearchgate.net While the subject compound contains methionine instead of cysteine, methionine is a precursor to cysteine in the transsulfuration pathway, suggesting a similar, albeit less direct, potential to support glutathione synthesis. Indeed, studies on a similar codrug, N-acetyl-L-methionyl-L-Dopa-methyl ester, investigated its effects by analyzing GSH levels. nih.gov
| Mechanism | Active Moiety | Description |
|---|---|---|
| Direct Radical Scavenging | Dopamine (Catechol group) | The catechol O-H bonds donate hydrogen atoms to directly neutralize reactive oxygen species. nih.govacs.org |
| Modulation of Endogenous Systems | N-acetyl-L-methionyl | Acts as a precursor for amino acids (methionine, cysteine) required for the synthesis of the primary endogenous antioxidant, glutathione (GSH). nih.govnih.govnih.gov |
Assessment of Protection against Oxidative Stress in Cellular Models
Oxidative stress is a key factor in the pathology of numerous diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. The molecular structure of this compound suggests inherent antioxidant capabilities, primarily derived from its N-acetylcysteine (NAC) and dopamine moieties.
N-acetylcysteine is a well-established antioxidant that functions as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants in the body jefferson.edumdpi.com. By replenishing intracellular GSH levels, NAC enhances the cell's ability to neutralize ROS and protect against oxidative damage nih.gov. Studies on various cellular models have demonstrated that NAC can protect against cell death induced by oxidative insults, such as hydrogen peroxide and neurotoxins that impair mitochondrial function jefferson.eduplos.org. For instance, in dopaminergic neuronal cell models, NAC has been shown to mitigate methamphetamine-induced oxidative damage and GSH depletion nih.gov.
Research on a closely related compound, N-acetyl-L-methionyl-L-Dopa-methyl ester (Ac-Met-LD-OMe), provides more direct insight. In primary mesencephalic neuron cultures, this compound was investigated for its ability to relieve L-Dopa-induced oxidative toxicity. The study assessed its effects by analyzing GSH levels and the expression of heme oxygenase-1, a key enzyme in the cellular antioxidant defense system, demonstrating the protective effects of such dual-acting drugs nih.gov. The dopamine component itself has a complex role; while it can be a source of oxidative stress through its auto-oxidation to form ROS and reactive quinones, it is also part of the cellular redox cycle mdpi.com. The conjugation with an N-acetylated amino acid, as in this compound, is hypothesized to stabilize the dopamine moiety and enhance its antioxidant potential while minimizing its pro-oxidant activities.
Anti-inflammatory Mechanisms
Neuroinflammation, often mediated by microglial cells, is a critical process in neurodegenerative diseases nih.gov. The anti-inflammatory potential of this compound can be inferred from the known activities of dopamine, N-acetyldopamine, and NAC.
Dopamine and its derivatives play a significant immunomodulatory role. Research has shown that dopamine can suppress the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α) from activated immune cells researchgate.net. This suppression is partly mediated by dopamine's interaction with specific dopamine receptors expressed on immune cells researchgate.net. Furthermore, dopamine quinone (DAQ), an oxidation product of dopamine, has been shown to attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in murine microglial cell lines nih.gov.
Similarly, studies on N-acetyldopamine dimer (NADD), a natural compound, have revealed potent anti-inflammatory effects. In LPS-stimulated BV-2 microglia, NADD was found to attenuate the production of inflammatory signals and pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 nih.gov. It also suppresses major inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govkoreamed.org. These findings suggest that the dopamine core of this compound likely contributes to a significant anti-inflammatory profile by downregulating key inflammatory molecules.
The anti-inflammatory effects of dopamine and related compounds are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.
Research indicates that dopamine's influence on these pathways can be complex. Some studies show that dopamine can activate NF-κB in primary human macrophages, leading to the priming of the NLRP3 inflammasome nih.govnih.gov. Conversely, other evidence suggests that signaling through certain dopamine receptors can lead to the inhibition of NF-κB activation plos.org. N-acetyldopamine dimer (NADD) has been shown to exert its anti-neuroinflammatory effects by suppressing both the NF-κB and MAPK pathways in microglia nih.gov.
The N-acetylcysteine component also plays a role in modulating these pathways. NAC has been reported to alter NF-κB signaling and can limit the release of inflammatory cytokines jefferson.edumdpi.com. By inhibiting the activation of transcription factors like NF-κB, NAC can effectively reduce the expression of genes involved in the inflammatory cascade nih.gov. The combination of these moieties in this compound suggests a potential for synergistic modulation of these key inflammatory pathways, likely leading to a net anti-inflammatory effect.
| Compound | Cell Model | Effect on Pro-inflammatory Mediators/Cytokines | Effect on Signaling Pathways | Reference |
|---|---|---|---|---|
| Dopamine | Activated Glial Cells, Murine Microglia | Suppresses IL-1, IL-6, TNF-α | Can activate NF-κB; effects can be receptor-dependent | researchgate.netnih.govnih.gov |
| N-acetyldopamine Dimer (NADD) | LPS-stimulated BV-2 Microglia | Attenuates TNF-α, IL-1β, IL-6; Suppresses COX-2, iNOS | Inhibits TLR4/NF-κB and NLRP3/Caspase-1 pathways | nih.gov |
| N-acetylcysteine (NAC) | Various (e.g., Human Neuroglioma Cells) | Limits release of cytokines (e.g., IL-1β) | Alters NF-κB signaling | jefferson.eduresearchgate.net |
Based on the evidence from related compounds, this compound is expected to elicit significant anti-inflammatory responses in relevant cell lines, particularly microglia, which are the primary immune cells of the central nervous system. In models where inflammation is induced, for instance by LPS treatment in BV-2 microglial cells, the compound would likely reduce the release of nitric oxide and pro-inflammatory cytokines nih.govnih.gov.
Studies using N-acetylcysteine have demonstrated its ability to reduce neuroinflammation in cellular models of Parkinson's disease. For example, in human neuroglioma cells overexpressing alpha-synuclein and treated with TNF-α to induce inflammation, NAC treatment diminished inflammation-mediated toxicity and cell death researchgate.net. This was associated with a decrease in the expression of the immune receptor TLR2 researchgate.net. Therefore, it is plausible that this compound would protect neuronal and glial cells from inflammatory damage by suppressing the activation of inflammatory pathways and reducing the production of cytotoxic mediators.
Neuroprotective Potential
The combination of antioxidant and anti-inflammatory properties strongly suggests that this compound possesses significant neuroprotective potential. This is particularly relevant for neurodegenerative disorders like Parkinson's disease, which are characterized by oxidative stress, neuroinflammation, and the loss of dopaminergic neurons researchgate.net.
The neuroprotective effects of this compound can be extrapolated from studies on NAC and related molecules in various in vitro models of neurotoxicity. N-acetylcysteine has been extensively shown to protect dopaminergic neurons from a range of toxins.
In cellular models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA), rotenone (B1679576), or MPTP, NAC treatment has consistently demonstrated a protective effect mdpi.comnih.govplos.orgiastate.edu. It helps maintain cell proliferation, decreases apoptosis, and restores the expression of key proteins involved in dopamine regulation, such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2) nih.govresearchgate.net. For example, in SH-SY5Y cells exposed to 6-OHDA, NAC treatment was found to increase dopamine release and protect against the neurotoxin's detrimental effects nih.gov. Similarly, NAC exposure resulted in a significantly higher survival rate of midbrain dopamine neurons after being challenged with rotenone iastate.edujefferson.edu.
Furthermore, research on Ac-Met-LD-OMe, a structural analog, demonstrated beneficial effects in animal models of Parkinson's disease, reinforcing the neuroprotective strategy of linking an antioxidant molecule to a dopamine precursor nih.gov. These findings collectively suggest that this compound could effectively mitigate neuronal damage in in vitro models by counteracting oxidative stress, reducing inflammation, and supporting the health of dopaminergic neurons.
| Compound | Neurotoxicity Model | Cell Line | Observed Protective Effect | Reference |
|---|---|---|---|---|
| N-acetylcysteine (NAC) | 6-hydroxydopamine (6-OHDA) | SH-SY5Y | Maintained cell proliferation, decreased apoptosis, restored TH and VMAT2 expression | nih.gov |
| N-acetylcysteine (NAC) | Rotenone | hESC-derived midbrain dopamine neurons | Increased survival of dopaminergic neurons | plos.orgiastate.edujefferson.edu |
| N-acetylcysteine (NAC) | Methamphetamine | N27 Dopaminergic Cells | Reduced GSH depletion, autophagy, and apoptotic cell death | nih.gov |
| N-acetylcysteine (NAC) | Dopamine-induced toxicity | Pheochromocytoma cells | Rescued cells from toxic effects; scavenged toxic quinones | plos.orgplos.org |
| Ac-Met-LD-OMe | Proteasome inhibitor model of PD | Primary mesencephalic neurons | Relieved L-Dopa-induced oxidative toxicity; beneficial effects in vivo | nih.gov |
Effects on Dopaminergic Neuron Survival and Integrity in Animal Models
There is no available research data from animal models to populate this section.
Mechanisms of Neuroprotection (e.g., anti-apoptotic effects, maintenance of mitochondrial function)
Specific mechanisms of neuroprotection for this compound have not been elucidated in published studies.
Research Methodologies and Advanced Analytical Approaches
In Vitro Experimental Systems
In vitro models are fundamental in the initial stages of research, providing controlled environments to dissect the molecular mechanisms of action.
Cell culture systems are invaluable for elucidating the metabolic pathways and enzymatic processes that N-(N-acetyl-L-methionyl)-dopamine and its analogs undergo. For instance, studies on a related prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870), have utilized in vitro systems to understand its conversion to active metabolites. Research has shown that the liver and kidney are key sites for the metabolism of such compounds. nih.govnih.gov In vitro experiments using liver and kidney S9 fractions from rats and dogs have demonstrated varying enzymatic activities related to N-acetylation and deacetylation, which are crucial for the metabolic fate of these compounds. nih.govresearchgate.net
The human neuroblastoma cell line, SH-SY5Y, is a widely used model in Parkinson's disease research. nih.gov These cells can be differentiated into a dopaminergic phenotype, making them suitable for studying the effects of neurotoxins and potential neuroprotective agents. diva-portal.org While SH-SY5Y cells are not purely dopaminergic and have cancerous origins, they provide a valuable tool to explore the molecular and cellular mechanisms of neurodegeneration. nih.gov Studies have used SH-SY5Y cells to investigate dopamine-induced cytotoxicity, which is believed to be a contributing factor in Parkinson's disease. nih.gov Research has shown that N-acetylcysteine (NAC), a related compound, can protect these cells from the toxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. diva-portal.org This protection involves the restoration of key proteins involved in dopamine (B1211576) metabolism and a reduction in apoptosis. diva-portal.org
The murine macrophage cell line RAW264.7 is a standard model for investigating inflammatory responses. These cells, when stimulated with lipopolysaccharide (LPS), produce various pro-inflammatory mediators. nih.govnih.govrbmb.netmdpi.com Studies on dopamine have shown that it can exert anti-inflammatory effects in LPS-stimulated RAW264.7 cells by inhibiting the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Dopamine achieves this by suppressing the NLRP3 inflammasome activation. nih.gov This cell model is crucial for screening compounds for their potential to mitigate inflammation, a process implicated in various diseases.
In Vivo Pharmacodynamic and Efficacy Studies in Animal Models
Animal models are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives in a whole-organism context.
Pharmacokinetic studies in rats and dogs have been crucial in characterizing the absorption, distribution, metabolism, and excretion of dopamine prodrugs like TA-870. nih.govosti.gov Following oral administration of TA-870, the maximum plasma concentrations of free dopamine were significantly higher compared to the administration of dopamine itself in both rats and dogs. osti.gov The area under the curve (AUC) for free dopamine was four to six times greater with TA-870, indicating its improved bioavailability. osti.gov Metabolic studies have identified the major urinary metabolites in both species, with dopamine and homovanillic acid (HVA) being prominent. nih.gov These studies highlight the effectiveness of such prodrugs in delivering dopamine to the systemic circulation.
Comparative Pharmacokinetics of TA-870 and Dopamine
| Species | Compound | Max Plasma Concentration of Free DA | AUC of Free DA |
| Rat | TA-870 | 150 ng/ml | 4-6 times higher than DA |
| Rat | Dopamine | 12 ng/ml | - |
| Dog | TA-870 | 234 ng/ml | 4-6 times higher than DA |
| Dog | Dopamine | 36 ng/ml | - |
This table summarizes the peak plasma concentrations of free dopamine (DA) and the relative area under the curve (AUC) after oral administration of TA-870 and dopamine in rats and dogs. osti.gov
Animal models of Parkinson's disease are critical for evaluating the therapeutic potential of new compounds. These models are often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce the degeneration of dopaminergic neurons. nih.govelsevierpure.com Genetic models based on mutations in genes associated with familial Parkinson's disease, such as SNCA, are also widely used. nih.gov These models allow researchers to study the progressive nature of the disease and to test the efficacy of compounds designed to slow or halt neurodegeneration. For example, a proteasome inhibitor-treated mouse model has been used to demonstrate the beneficial effects of a codrug containing N-acetyl-L-methionine and L-Dopa. nih.gov
Microdialysis and Biosensor Techniques for Neurotransmitter Monitoring
In the intricate landscape of neurochemical analysis, in vivo monitoring techniques such as microdialysis and biosensors are paramount for understanding the real-time dynamics of neurotransmitters and their metabolites. mdpi.comnih.gov Microdialysis, a widely used sampling technique, allows for the collection of endogenous substances from the extracellular fluid of specific brain regions in freely moving animals. nih.govnih.gov This method is particularly valuable for investigating the release and metabolism of dopamine and its conjugates. nih.govresearchgate.net The collected dialysate can then be analyzed using highly sensitive analytical methods to determine the concentration of compounds like this compound.
Biosensors represent a frontier in the continuous monitoring of neurotransmitter activity. nih.gov These devices are designed to provide high temporal resolution, detecting fluctuations in neurotransmitter levels as they occur. While specific biosensors for this compound are not yet established, the principles underlying dopamine biosensors could be adapted. These often rely on enzymatic reactions or specific binding events that generate a measurable signal, such as an electrical current or a fluorescent response. The development of such a biosensor would offer unprecedented insight into the physiological role of this compound.
Advanced Analytical Techniques for Quantification and Identification
The accurate quantification and unambiguous identification of this compound in complex biological matrices necessitate the use of advanced analytical techniques. The choice of method is often dictated by the required sensitivity, selectivity, and the nature of the biological sample.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Electrochemical Detection (ECD), UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dopamine and its metabolites. nih.govchemijournal.comsci-hub.se The separation of these compounds is typically achieved on a reversed-phase column. chemijournal.com For the detection of this compound, several types of detectors can be employed.
Electrochemical Detection (ECD): ECD is highly sensitive for electroactive compounds like dopamine and its derivatives. nih.govresearchgate.net The catechol moiety of the dopamine portion of this compound is readily oxidizable, making ECD an ideal detection method with high sensitivity and selectivity.
UV Detection: UV detectors can also be utilized, as the aromatic ring of the dopamine structure absorbs ultraviolet light. While generally less sensitive than ECD for catecholamines, UV detection can be a robust and reliable alternative.
The combination of HPLC with these detectors provides a powerful tool for the quantitative analysis of this compound in various biological samples. nih.gov
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector | Principle | Advantages for this compound |
|---|---|---|
| Electrochemical (ECD) | Measures the current from the oxidation/reduction of the analyte. | High sensitivity and selectivity for the catechol group. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For the utmost sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govshimadzu.com This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. researchgate.net LC-MS/MS allows for the precise determination of the molecular weight of this compound and its fragmentation pattern, providing unequivocal identification. helsinki.fi This method is particularly advantageous when analyzing samples with very low concentrations of the analyte or in complex biological matrices where interferences are common. sci-hub.se The development of a specific LC-MS/MS method would be crucial for detailed pharmacokinetic and metabolic studies of this compound.
Thin-Layer Chromatography (TLC) for Metabolite Separation
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative separation of metabolites. researchgate.net In the context of this compound research, TLC can be employed for initial screening and to separate the parent compound from its potential metabolites. By comparing the migration distance (Rf value) of the sample spot to that of a known standard, a preliminary identification can be made. researchgate.net While not as quantitative or sensitive as HPLC or LC-MS/MS, TLC offers a simple, rapid, and cost-effective method for initial metabolic profiling.
Enzyme-Linked Immunosorbent Assays (ELISA) for Dopamine and Related Biomarkers
Table 2: Summary of Analytical Techniques for this compound Research
| Technique | Application | Key Features |
|---|---|---|
| Microdialysis | In vivo sampling of extracellular fluid. | Allows for real-time monitoring in living organisms. |
| Biosensors | Continuous, real-time detection of neurotransmitters. | High temporal resolution. |
| HPLC-ECD/UV | Quantitative analysis in biological samples. | High sensitivity (ECD) and robustness (UV). |
| LC-MS/MS | High-sensitivity quantification and identification. | Unsurpassed specificity and sensitivity. |
| TLC | Qualitative separation of metabolites. | Simple, rapid, and cost-effective. |
Structure Activity Relationships and Molecular Design Considerations
Correlating Structural Features with Metabolic Stability and Bioactivity
The unique structure of N-(N-acetyl-L-methionyl)-dopamine, which combines an N-terminally acetylated amino acid with the neurotransmitter dopamine (B1211576), suggests a multifaceted pharmacological profile. The metabolic fate and biological actions of this compound are intrinsically linked to its constituent parts.
Influence of the N-Acetyl Group on Enzymatic Cleavage and Stability
The presence of an N-acetyl group is a critical determinant of the metabolic stability of this compound. Generally, N-acetylation of amino acids and peptides can protect them from degradation by certain proteases. In the context of this specific molecule, the N-acetyl group likely hinders cleavage by aminopeptidases that would otherwise act on the N-terminal methionine.
N-acetylated amino acids can be released from peptides through the action of N-acylpeptide hydrolase. hmdb.ca The stability of the amide bond linking the N-acetyl-methionine to dopamine against enzymatic hydrolysis is a key factor in its duration of action. The N-acetyl group may also influence the compound's lipophilicity, potentially affecting its ability to cross cellular membranes, including the blood-brain barrier.
Research on N-acetylcysteine (NAC), a structurally related compound, has shown that the N-acetyl group is crucial for its oral bioavailability and subsequent deacetylation in the body to release cysteine. Similarly, N-acetyl-L-methionine (NALM) is recognized as a bioavailable form of L-methionine. nih.gov These findings suggest that the N-acetyl group in this compound could serve to protect the molecule from premature degradation and facilitate its delivery to target tissues.
Role of the Methionine Moiety in Conferring Specific Biological Properties
The endogenous presence of N-acetylmethionine (NAM) has been detected in human and mouse brain tissue, suggesting a physiological role for this acetylated amino acid in the central nervous system. nih.gov The incorporation of the methionine moiety could therefore confer specific neuroprotective and antioxidant properties to the parent compound. Studies on N-acetylcysteine have demonstrated its ability to protect dopaminergic neurons from oxidative stress and apoptosis. plos.orgnih.govnih.gov These protective effects are largely attributed to its ability to replenish intracellular glutathione (B108866) levels. Given that methionine is a precursor to cysteine, which is the rate-limiting amino acid for glutathione synthesis, the methionine moiety in this compound could contribute to similar antioxidant mechanisms.
Furthermore, studies comparing N-acetyl-L-methionine (NALM) with its selenium-containing analog, N-acetyl-selenomethionine (NASeLM), have shown that NALM itself can inhibit cell growth and mitochondrial activity in certain cancer cell lines. mdpi.comnih.gov This indicates that the N-acetyl-methionine portion of the molecule possesses intrinsic bioactivity that could complement the effects of the dopamine moiety.
Rational Approaches for Analog Design to Optimize Research Outcomes
The modular nature of this compound lends itself to rational analog design to fine-tune its pharmacological properties for specific research applications.
Strategies for Modulating Peripheral vs. Central Effects
A key challenge in the development of neuroactive compounds is achieving the desired balance between central and peripheral effects. For this compound, several strategies can be envisioned to modulate its distribution and site of action.
Lipophilicity and Blood-Brain Barrier Permeability: The ability of the compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) effects. The lipophilicity of the molecule can be modified by altering the N-acetyl group or by introducing substituents on the dopamine ring. For instance, increasing lipophilicity might enhance BBB penetration, leading to more pronounced central effects. Conversely, increasing the polarity of the molecule could restrict its entry into the CNS, thereby favoring peripheral actions.
Prodrug Strategies: The N-acetyl-methionyl-dopamine structure can be considered a prodrug of dopamine. The rate of cleavage of the amide bond will determine the rate and location of dopamine release. Designing analogs with varying susceptibility to enzymatic hydrolysis could control the release of dopamine in either the periphery or the CNS. For example, introducing sterically hindering groups near the amide linkage could slow down hydrolysis, potentially allowing more of the intact molecule to reach the brain before dopamine is released.
Targeting Transporters: The dopamine transporter (DAT) plays a crucial role in dopamine neurotransmission. nih.gov Modifications to the dopamine portion of the molecule could alter its affinity for DAT and other monoamine transporters, thereby influencing its neuronal uptake and subsequent effects. Structure-activity relationship studies on N-substituted dopamine analogs have shown that the size and nature of the substituent on the nitrogen atom are critical for dopamine receptor agonism. nih.gov
Enhancing Specific Antioxidant or Neuroprotective Pathways
To bolster the potential antioxidant and neuroprotective effects of this compound, analogs can be designed to specifically target key cellular pathways involved in redox homeostasis and cell survival.
Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. nih.gov Compounds that can activate the Nrf2 pathway can upregulate the expression of a wide range of antioxidant and detoxification enzymes. Structural modifications to the dopamine or methionine moieties could be explored to enhance the ability of the analog to activate Nrf2. For example, incorporating Michael acceptor functionalities, known to be potent Nrf2 activators, could be a viable strategy.
Modulation of Glutathione Synthesis: As methionine is a precursor to glutathione, analogs could be designed to more efficiently feed into this pathway. For instance, replacing methionine with other sulfur-containing amino acids or their derivatives could be investigated for their ability to augment glutathione levels.
Targeting Mitochondrial Dysfunction: Mitochondrial dysfunction and oxidative stress are hallmarks of many neurodegenerative diseases. nih.gov Analogs could be designed to specifically accumulate in mitochondria, delivering their antioxidant payload directly to the site of free radical production. This could be achieved by attaching mitochondria-targeting moieties, such as a triphenylphosphonium cation, to the core structure.
Below is a table summarizing the potential effects of structural modifications on the bioactivity of this compound analogs.
| Structural Modification | Potential Effect on Bioactivity | Rationale |
| Modification of the N-Acetyl Group | ||
| Replacement with a longer acyl chain | Increased lipophilicity, potentially enhanced BBB penetration | Altering the physicochemical properties to favor CNS entry. |
| Replacement with a more polar group | Decreased lipophilicity, potentially reduced BBB penetration | Favoring peripheral actions by limiting central exposure. |
| Modification of the Methionine Moiety | ||
| Replacement with selenomethionine | Potentially enhanced antioxidant activity | Selenium is a key component of the antioxidant enzyme glutathione peroxidase. nih.gov |
| Replacement with cysteine | More direct precursor for glutathione synthesis | Bypassing the transsulfuration pathway for glutathione production. |
| Modification of the Dopamine Moiety | ||
| Introduction of substituents on the catechol ring | Altered affinity for dopamine receptors and transporters | Fine-tuning the dopaminergic activity of the compound. nih.gov |
| Isosteric replacement of the catechol group | Reduced susceptibility to oxidation | Improving the chemical stability of the molecule. |
Emerging Research Avenues and Translational Perspectives for N N Acetyl L Methionyl Dopamine
Elucidating Comprehensive Molecular Mechanisms and Signaling Networks
The precise molecular mechanisms and signaling networks of N-(N-acetyl-L-methionyl)-dopamine are an active area of investigation. It is hypothesized that the compound functions as a pro-drug, which, upon administration, is metabolized to release its constituent components: N-acetyl-L-methionine and dopamine (B1211576). This dual-action mechanism is thought to confer both dopaminergic activity and neuroprotection.
The N-acetyl-L-methionine moiety is anticipated to exert its effects primarily through its antioxidant properties. N-acetylated amino acids, such as N-acetylcysteine (NAC), are known to increase intracellular levels of glutathione (B108866), a major cellular antioxidant. mdpi.complos.org By scavenging reactive oxygen species (ROS), N-acetyl-L-methionine could protect dopaminergic neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov
Investigation of Novel Biological Roles beyond Dopaminergic Systems
While the primary focus of research on this compound has been on its potential within the dopaminergic system, its constituent parts suggest broader biological roles. Methionine metabolism is crucial for numerous cellular processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for reactions involving DNA, RNA, proteins, and lipids. Therefore, the N-acetyl-L-methionine component could influence these fundamental cellular pathways.
Furthermore, dopamine receptors are not exclusively located in the brain. They are also found in the peripheral nervous system, kidneys, and cardiovascular system, where they play roles in regulating blood pressure, kidney function, and hormone levels. wikipedia.org Consequently, this compound could have systemic effects beyond its neurological applications. The presence of N-acetylmethionine has been detected in various human and mouse tissues, suggesting a potential physiological role for N-acetylated methionine in the brain and other organs. nih.gov
Advancements in Analytical Methodologies for Complex Biological Matrices
The detection and quantification of this compound and its metabolites in complex biological matrices such as blood, plasma, and brain tissue are critical for preclinical and future clinical studies. Given the compound's hybrid nature, a combination of analytical techniques is often required.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the sensitive and specific detection of the parent compound and its metabolites. sci-hub.se Different ionization techniques, such as electrospray ionization (ESI), can be optimized for the analysis of such molecules. Chromatographic methods, including reversed-phase and hydrophilic interaction liquid chromatography, can be employed to separate the analyte from endogenous interferences. mdpi.com
For in vivo monitoring of dopamine release, microdialysis coupled with HPLC and electrochemical detection (ECD) is a well-established technique. escholarship.orgnih.gov This method allows for the real-time measurement of neurotransmitter levels in specific brain regions. Furthermore, advanced voltammetric techniques, such as fast-scan cyclic voltammetry (FSCV), offer high temporal and spatial resolution for detecting rapid changes in dopamine concentration. escholarship.org
| Analytical Technique | Application | Key Advantages |
| HPLC-MS/MS | Quantification of parent drug and metabolites in biological fluids. | High sensitivity and specificity. |
| Microdialysis with HPLC-ECD | In vivo monitoring of dopamine levels in the brain. | Real-time measurement in specific brain regions. |
| Fast-Scan Cyclic Voltammetry (FSCV) | High-resolution in vivo detection of dopamine release. | Excellent temporal and spatial resolution. |
| Capillary Electrophoresis (CE) | Separation and analysis of charged molecules. | High separation efficiency. |
Preclinical Exploration of Pharmacological Applications (excluding human clinical trials)
Preclinical studies are essential to explore the therapeutic potential of this compound. A closely related compound, N-acetyl-L-methionyl-L-Dopa-methyl ester, has shown promise in preclinical models of Parkinson's disease. nih.gov In a study using a proteasome inhibitor-treated mouse model of Parkinson's disease, systemic administration of this codrug demonstrated beneficial effects. nih.gov It was found to relieve L-Dopa-induced oxidative toxicity by increasing glutathione levels and inducing the expression of heme oxygenase-1, an enzyme with antioxidant properties. nih.gov
In vitro studies using cell cultures are also crucial for elucidating the compound's mechanisms of action. For instance, studies on N-acetylcysteine (NAC) have shown that it can protect dopaminergic neurons from toxins like rotenone (B1679576) and 6-hydroxydopamine (6-OHDA). plos.orgnih.gov NAC has been demonstrated to increase dopamine release and prevent the detrimental effects of 6-OHDA on key proteins involved in dopamine metabolism, such as tyrosine hydroxylase and the vesicular monoamine transporter 2 (VMAT2). nih.gov These findings suggest that the N-acetyl-L-methionyl component of the target compound could have similar neuroprotective effects.
Future preclinical research should aim to further characterize the pharmacokinetic and pharmacodynamic properties of this compound, evaluate its efficacy in various animal models of neurological disorders, and investigate its long-term safety profile.
| Preclinical Model | Key Findings for Related Compounds | Relevance to this compound |
| Proteasome inhibitor-treated mice (Parkinson's model) | N-acetyl-L-methionyl-L-Dopa-methyl ester showed neuroprotective effects. nih.gov | Suggests potential therapeutic benefit in Parkinson's disease. |
| Primary mesencephalic neuron cultures | N-acetyl-L-methionyl-L-Dopa-methyl ester increased GSH levels and HO-1 expression. nih.gov | Indicates antioxidant and cytoprotective mechanisms. |
| SH-SY5Y cells treated with 6-OHDA | N-acetylcysteine (NAC) protected against neurotoxicity and restored dopamine homeostasis. nih.gov | Supports the neuroprotective role of the N-acetyl-amino acid moiety. |
| Rotenone-treated mDA neurons | N-acetylcysteine (NAC) increased cell survival. plos.org | Highlights the potential to protect dopaminergic neurons from environmental toxins. |
Q & A
Basic Research Questions
Q. What is the scientific rationale for designing N-(N-acetyl-L-methionyl)-dopamine as a dopamine prodrug?
- Methodological Answer : The prodrug was developed to protect dopamine from presystemic metabolism, particularly O-sulfation, O-glucuronidation, and deamination in the gut and liver. The N-acetyl-L-methionyl group shields the amino moiety, while the biscarbonyl or bis(ethoxycarbonyl) groups protect the catechol hydroxyls. This dual protection reduces first-pass metabolism, as demonstrated in canine studies where bioavailability increased ~4-fold compared to unmodified dopamine .
- Key Data :
| Parameter | Dopamine (Control) | Prodrug (this compound) |
|---|---|---|
| Bioavailability (dogs) | Low | ~4x higher |
| Major Metabolites Reduced | DA-SO4, DOPAC | ~70% reduction in systemic metabolites |
Q. How do researchers experimentally assess the metabolic stability of this compound?
- Methodological Answer : Use portal/systemic blood sampling in animal models (e.g., dogs) to track prodrug, free dopamine, and metabolites (DA-SO4, DOPAC) over time. High-performance liquid chromatography (HPLC) or LC-MS quantifies species. For in vitro studies, incubate prodrug with intestinal/liver microsomes or hydrolases (e.g., carboxylesterases) to identify cleavage sites .
Q. What are the primary metabolic pathways of this compound in vivo?
- Methodological Answer : The prodrug undergoes sequential hydrolysis:
Intestinal metabolism : Catechol ester groups are cleaved by carboxylesterases, yielding intermediates like N-(N-acetyl-L-methionyl)dopamine.
Hepatic metabolism : Amide bonds are hydrolyzed by peptidases, releasing free dopamine. Conjugation (sulfation/glucuronidation) of free dopamine occurs post-release .
- Key Finding : In dogs, intestinal hydrolysis accounts for >60% of initial prodrug breakdown, while hepatic amide hydrolysis determines systemic dopamine release .
Advanced Research Questions
Q. How do species-specific differences in hydrolase activity affect pharmacokinetic extrapolation of this prodrug?
- Methodological Answer : Conduct comparative enzyme kinetic assays using intestinal/liver tissues from multiple species (e.g., dogs, rats, humans). Measure hydrolysis rates of ester/amide bonds. For example, canine intestinal carboxylesterase activity is 3x higher than human, necessitating scaling via physiologically based pharmacokinetic (PBPK) modeling for human dose prediction .
- Data Conflict : Yoshigae et al. (1998) noted that propranolol prodrug hydrolysis rates vary up to 10x across species, highlighting the need for cross-validation .
Q. What experimental designs resolve contradictions in dominant metabolic pathways (intestinal vs. hepatic) for this prodrug?
- Methodological Answer : Use dual-cannulated animal models (portal + jugular vein cannulation) to differentiate intestinal vs. hepatic contributions. Coupled with tissue-specific enzyme inhibitors (e.g., bis-4-nitrophenyl phosphate for esterases), this clarifies site-specific metabolism. Conflicting data from Yoshikawa et al. (1991) vs. Murata et al. (1990) were resolved by showing intestinal ester hydrolysis dominates in dogs, but hepatic amide hydrolysis limits human applicability .
Q. How can prodrug design be optimized to balance ester vs. amide stability for targeted dopamine release?
- Methodological Answer : Synthesize analogs with modified acyl/ester groups (e.g., substituting ethoxycarbonyl with pivaloyl) to alter hydrolysis rates. Test stability in simulated intestinal fluid (SIF) vs. liver microsomes. For example, replacing ethoxycarbonyl with methyl groups reduced intestinal hydrolysis by 50% in murine models, favoring hepatic activation .
Contradictory Data Analysis
Q. Why do studies report conflicting plasma concentrations of dopamine metabolites after prodrug administration?
- Resolution : Variations arise from sampling sites (portal vs. systemic blood) and interspecies enzyme expression. For example, portal blood in dogs showed high prodrug levels (Cmax: 120 ng/mL), while systemic blood had predominant DA-SO4 (Cmax: 80 ng/mL) due to hepatic conjugation . Analytical methods (e.g., LC-MS vs. ELISA) also affect metabolite detection thresholds .
Methodological Recommendations
- In vitro models : Use Caco-2 cells for intestinal permeability and HepG2 cells for hepatic metabolism.
- Analytical tools : LC-MS/MS for simultaneous quantification of prodrug, dopamine, and metabolites.
- Statistical approach : Non-compartmental analysis (NCA) for bioavailability, compartmental modeling for enzyme kinetic parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
